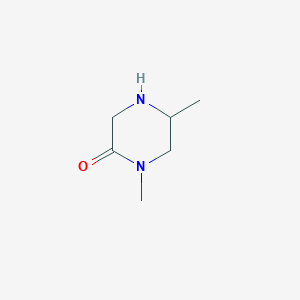
L-システイン二塩酸塩
説明
L-シスチン(塩酸塩)は、生物学的システムの重要な構成要素であり、タンパク質構造、レドックス化学、細胞プロセスにおいて重要な役割を果たしています。これは、ジスルフィド結合で結合されたアミノ酸L-システインの酸化された二量体形態です。 この化合物は、タンパク質構造と機能の研究、ならびにバイオテクノロジー、製薬研究、栄養学におけるさまざまな用途に不可欠です .
科学的研究の応用
L-Cystine (dihydrochloride) is widely used in scientific research due to its role in protein structure and function. Some key applications include:
Biochemistry: Studying disulfide bond formation and protein folding.
Cell Biology: Used as a supplement in cell culture media to promote cell growth and differentiation.
Medicine: Investigated for its potential in treating conditions related to oxidative stress and cystinuria.
Nutritional Research: Used in the development of dietary supplements and food additives.
作用機序
L-シスチンは、主にタンパク質中のジスルフィド結合の形成における役割を通じてその効果を発揮します。これらの結合は、タンパク質の構造と機能を維持するために不可欠です。 さらに、L-シスチンは、細胞を酸化ストレスから保護する主要な抗酸化剤であるグルタチオンの合成の前駆体として機能します . この化合物は、硫黄輸送やレドックス恒常性など、さまざまな細胞経路に関与しています .
類似の化合物:
L-システイン: L-シスチンの還元型であり、同様の生化学プロセスに関与していますが、ジスルフィド結合がありません。
メチオニン: タンパク質合成やメチル化反応に不可欠な別の硫黄含有アミノ酸。
グルタチオン: システインを含むトリペプチドであり、抗酸化防御と解毒に不可欠です.
L-シスチン(塩酸塩)の独自性: L-シスチンは、多くのタンパク質の構造的完全性にとって不可欠なジスルフィド結合があるためにユニークです。 この結合形成は、タンパク質の折り畳みと安定性にとって重要であり、他の硫黄含有アミノ酸とは異なります .
生化学分析
Biochemical Properties
L-Cystine dihydrochloride is involved in various biochemical reactions, primarily through its role in forming disulfide bonds in proteins. These bonds are critical for the proper folding and stability of many proteins. L-Cystine dihydrochloride interacts with enzymes such as cysteine dioxygenase and cystathionine beta-synthase, which are involved in the metabolism of sulfur-containing amino acids. Additionally, it plays a role in the synthesis of glutathione, a major antioxidant in cells, by interacting with glutamate-cysteine ligase and glutathione synthetase .
Cellular Effects
L-Cystine dihydrochloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is crucial for the synthesis of glutathione, which protects cells from oxidative stress. By maintaining redox balance, L-Cystine dihydrochloride helps regulate cell signaling pathways that depend on the redox state, such as the NF-κB pathway. It also affects gene expression by modulating the activity of transcription factors sensitive to the cellular redox state .
Molecular Mechanism
At the molecular level, L-Cystine dihydrochloride exerts its effects through the formation of disulfide bonds, which are essential for the structural integrity of many proteins. It binds to specific cysteine residues in proteins, facilitating the formation of these bonds. This interaction is crucial for the proper folding and function of proteins, particularly those involved in cellular defense mechanisms against oxidative stress. L-Cystine dihydrochloride also influences enzyme activity by modulating the redox state of cysteine residues in the active sites of enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Cystine dihydrochloride can change over time due to its stability and degradation. The compound is relatively stable under physiological conditions but can undergo oxidation to form cystine. Long-term studies have shown that L-Cystine dihydrochloride can have sustained effects on cellular function, particularly in maintaining redox balance and protecting cells from oxidative damage. Its stability can be influenced by factors such as pH and temperature .
Dosage Effects in Animal Models
The effects of L-Cystine dihydrochloride vary with different dosages in animal models. At low doses, it supports normal cellular function and redox balance. At high doses, it can lead to toxic effects, such as oxidative stress and cellular damage. Studies have shown that there is a threshold beyond which the beneficial effects of L-Cystine dihydrochloride are outweighed by its potential toxicity. Careful dosage optimization is essential to harness its benefits while minimizing adverse effects .
Metabolic Pathways
L-Cystine dihydrochloride is involved in several metabolic pathways, including the synthesis of glutathione and the metabolism of sulfur-containing amino acids. It interacts with enzymes such as cysteine dioxygenase and cystathionine beta-synthase, which convert cysteine to other sulfur-containing compounds. These pathways are crucial for maintaining cellular redox balance and supporting various biochemical processes .
Transport and Distribution
Within cells and tissues, L-Cystine dihydrochloride is transported and distributed by specific transporters and binding proteins. The cystine/glutamate antiporter system Xc- is one such transporter that facilitates the uptake of cystine into cells. Once inside the cell, L-Cystine dihydrochloride can be reduced to cysteine, which is then utilized in various biochemical processes. Its distribution within tissues is influenced by factors such as the expression levels of transporters and the redox state of the cellular environment .
Subcellular Localization
L-Cystine dihydrochloride is localized in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its activity and function can be influenced by its localization, as different compartments have distinct redox environments. For example, in the endoplasmic reticulum, L-Cystine dihydrochloride plays a critical role in the formation of disulfide bonds during protein folding. Post-translational modifications and targeting signals help direct L-Cystine dihydrochloride to specific compartments, ensuring its proper function .
準備方法
合成経路と反応条件: L-シスチン(塩酸塩)は、L-システインの酸化によって合成できます。この反応は、2つのL-システイン分子間のジスルフィド結合の形成を伴います。 この化合物は、通常、L-システインを塩酸に溶解し、適切な酸化剤を使用して酸化することによって調製されます .
工業的生産方法: 工業環境では、L-シスチン(塩酸塩)は、無機硫黄源からL-システインを生物合成できる微生物を含む発酵プロセスによって生成されます。 L-システインは次に酸化されてL-シスチンを形成し、その後、塩酸塩に変換されます .
反応の種類:
酸化: L-システインは酸化されてL-シスチンを形成します。
還元: L-シスチンは、ジチオスレイトールまたはβ-メルカプトエタノールなどの還元剤を使用して、L-システインに戻すことができます.
一般的な試薬と条件:
酸化剤: 過酸化水素、ヨウ素、空気酸化。
還元剤: ジチオスレイトール、β-メルカプトエタノール。
主要な製品:
酸化: L-シスチン。
還元: L-システイン。
置換: さまざまな置換システイン誘導体.
4. 科学研究の応用
L-シスチン(塩酸塩)は、タンパク質構造と機能における役割のために、科学研究で広く使用されています。いくつかの重要な用途には以下が含まれます。
生化学: ジスルフィド結合の形成とタンパク質の折り畳みの研究。
細胞生物学: 細胞培養培地へのサプリメントとして使用され、細胞の増殖と分化を促進します.
医学: 酸化ストレスとシスチン尿に関連する状態の治療における可能性が調査されています.
栄養研究: 食事用サプリメントや食品添加物の開発に使用されます.
類似化合物との比較
L-Cysteine: The reduced form of L-cystine, involved in similar biochemical processes but lacks the disulfide bond.
Methionine: Another sulfur-containing amino acid, essential for protein synthesis and methylation reactions.
Glutathione: A tripeptide containing cysteine, crucial for antioxidant defense and detoxification.
Uniqueness of L-Cystine (dihydrochloride): L-Cystine is unique due to its disulfide bond, which is essential for the structural integrity of many proteins. This bond formation is critical for protein folding and stability, distinguishing it from other sulfur-containing amino acids .
特性
IUPAC Name |
(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]propanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4S2.2ClH/c7-3(5(9)10)1-13-14-2-4(8)6(11)12;;/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12);2*1H/t3-,4-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGZUQPEIHGQST-RGVONZFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)SSCC(C(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)SSC[C@@H](C(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101335748 | |
| Record name | L-Cystine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101335748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30925-07-6 | |
| Record name | Cystine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030925076 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Cystine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101335748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-cystine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.796 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYSTINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WFN1A47EIG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 8-hydroxy-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate](/img/structure/B1357905.png)


![2-[5-(Trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B1357913.png)







